Cas no 63018-67-7 (8-chloro-7-methyltetraphene)

8-chloro-7-methyltetraphene structure
8-chloro-7-methyltetraphene structure
Product Name:8-chloro-7-methyltetraphene
CAS No:63018-67-7
MF:C19H13Cl
MW:276.759524106979
CID:958528
PubChem ID:44270
Update Time:2025-04-19

8-chloro-7-methyltetraphene Chemical and Physical Properties

Names and Identifiers

    • 8-chloro-7-methyltetraphene
    • 8-Chloro-7-methylbenz[a]anthracene
    • 8-chloro-7-methylbenzo[a]anthracene
    • 5-Chloro-10-methyl-1,2-benzanthracene
    • 8-Chlor-7-methyl-benz[a]anthracen
    • 8-Chloro-7-methylbenz(a)anthracene
    • 8-chloro-7-methyl-benz[a]anthracene
    • AC1L2BH3
    • BENZ(a)ANTHRACENE, 8-CHLORO-7-METHYL-
    • Benz[a]anthracene, 8-chloro-7-methyl-
    • BRN 3307889
    • NSC168917
    • SCHEMBL8781236
    • DTXSID30212250
    • NSC 168917
    • DB-307477
    • 8-Chloro-7-methylbenzo[b]phenanthrene
    • 3-05-00-02390 (Beilstein Handbook Reference)
    • 63018-67-7
    • NSC-168917
    • Inchi: 1S/C19H13Cl/c1-12-15-10-9-13-5-2-3-7-16(13)17(15)11-14-6-4-8-18(20)19(12)14/h2-11H,1H3
    • InChI Key: XAYRDRGETQOZJZ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2C=C3C4C=CC=CC=4C=CC3=C(C)C=21

Computed Properties

  • Exact Mass: 276.07069
  • Monoisotopic Mass: 276.0705781g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 0
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.1309 (rough estimate)
  • Boiling Point: 357.45°C (rough estimate)
  • Refractive Index: 1.6281 (estimate)
  • PSA: 0
  • LogP: 6.10800
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